Taxagifine
Overview
Description
Synthesis Analysis
The synthesis of Taxagifine and related compounds involves intricate chemical processes. Schneider et al. (2020) reported the chemical synthesis of Canataxpropellane, a compound related to Taxol, demonstrating the complexity involved in synthesizing such molecules. Their process highlighted the use of a Diels-Alder reaction followed by a photochemical cycloaddition to establish a cyclobutane core, a key feature in the structure of Taxagifine-related compounds (Schneider et al., 2020).
Molecular Structure Analysis
The molecular structure of Taxagifine and its analogs is characterized by the presence of multiple fused rings, which are crucial for their biological activity. The study by Köksal et al. (2010) provides insights into the structure of taxadiene synthase, a key enzyme in the biosynthesis of taxane diterpenoids like Taxagifine. Their findings reveal a modular assembly of domains responsible for the cyclization of the isoprenoid substrate, leading to the formation of the taxane skeleton (Köksal et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of Taxagifine involve complex cyclization processes and rearrangements. The work of Rontein et al. (2008) on the CYP725A4 enzyme illustrates the complex structural rearrangement of Taxa-4(5),11(12)-diene into a cyclic ether, highlighting the intricate chemistry involved in Taxagifine's biosynthesis and its unique chemical properties (Rontein et al., 2008).
Physical Properties Analysis
The physical properties of Taxagifine, such as solubility, crystallinity, and thermal stability, are important for its handling and application. Although specific studies on Taxagifine's physical properties were not identified in the search, these properties generally depend on the molecular structure and functional groups present in the molecule. Research into related taxane compounds provides a basis for understanding the physical behavior of these complex diterpenes.
Chemical Properties Analysis
The chemical properties of Taxagifine, including reactivity, stereochemistry, and functional group transformations, are key to its biological activity and potential applications. The synthesis and characterization of taxane precursors, as discussed by Muller et al. (1996), provide insights into the diastereoselectivity and reactivity of these molecules, which are crucial for developing synthetic strategies and understanding the chemical behavior of Taxagifine and its derivatives (Muller et al., 1996).
Scientific Research Applications
Isolation and Identification of Taxagifine : Taxagifine has been isolated from various species of the Taxus plant, such as Taxus chinensis and Taxus cuspidata. These studies focus on the extraction and structural identification of Taxagifine and related compounds (Zhang, Wiedenfeld, & Röder, 1991); (Zhengyi, 2010); (Su et al., 2014).
Biological Activity and Potential Therapeutic Applications : Taxagifine, along with other tricyclic diterpenoids, has been studied for its effects on human neutrophils, specifically on superoxide generation and phosphorylation processes. This research suggests potential therapeutic applications in inflammation and immune response modulation (Tong et al., 2009).
Cytotoxic Activity : Some studies have explored the cytotoxic activity of Taxagifine and related compounds. This research is particularly relevant for understanding the potential use of these compounds in cancer treatment. For example, Taxagifine showed activity against various cancer cell lines, suggesting its role in anticancer drug development (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCUWQFKTUBVLA-PGBLWRDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
Record name | Taxagifine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Taxagifine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336359 | |
Record name | Taxagifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxagifine | |
CAS RN |
81489-69-2 | |
Record name | Taxagifine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxagifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAXAGIFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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